Methyl 2-isocyanato-2-methylpropanoate

Descripción general

Descripción

Molecular Structure Analysis

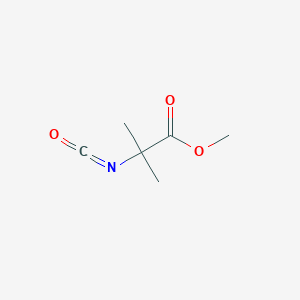

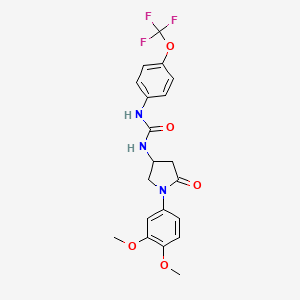

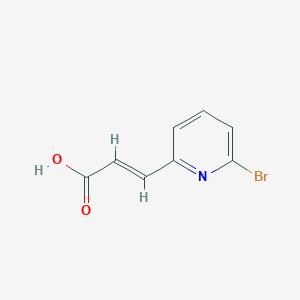

The molecular structure of “Methyl 2-isocyanato-2-methylpropanoate” can be represented by the IUPAC Standard InChI: InChI=1S/C6H9NO3/c1-6(2,7-4-8)5(9)10-3/h1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“this compound” is a colorless liquid with a pungent odor . Its molecular weight is 143.142. More specific physical and chemical properties such as boiling point, melting point, density, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Methyl 2-isocyanato-2-methylpropanoate is primarily used in the field of organic synthesis. The compound has shown efficacy in creating various isocyanate and isonitrile compounds. It's particularly noted for its role in the synthesis of amino acid ester isocyanates like Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, as demonstrated by Tsai et al. (2003) in their research on esters of substituted monobasic acids and miscellaneous isocyanates. They explored the synthesis mechanism and applications of these compounds in more complex organic chemical reactions (Tsai et al., 2003).

In Polymer Chemistry

This compound also finds applications in polymer chemistry. For instance, Bertoux et al. (1998) delved into the hydroesterification of propene into methyl 2-methylpropanoate, highlighting the compound's role in polymer production under mild conditions. Their study emphasized the high selectivity and efficiency of this process, showcasing the potential industrial applications of this compound in producing branched esters and polymers (Bertoux et al., 1998).

In Biomedical Applications

Beyond polymer chemistry and organic synthesis, this compound demonstrates potential in biomedical applications. Hadba et al. (2011) explored the use of biodegradable isocyanate-functional adhesives based on poly(ethylene glycol)-adipic acid esters for vascular closure applications. Their comprehensive study assessed the biocompatibility, systemic toxicity, and in vivo performance of these adhesives, underscoring the compound's significance in developing new biomedical materials and devices (Hadba et al., 2011).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-isocyanato-2-methylpropanoate” is not available, it’s important to note that isocyanates in general can be hazardous. They can cause irritation to the eyes and respiratory tract, and prolonged exposure can lead to sensitization and asthma-like symptoms .

Mecanismo De Acción

Target of Action

Methyl 2-isocyanato-2-methylpropanoate is a complex organic compound with the molecular formula C6H9NO3

Mode of Action

MIC is known to react with nucleophiles, such as water and alcohols, to form carbamates .

Biochemical Pathways

Carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to a buildup of acetylcholine and continuous nerve impulses .

Propiedades

IUPAC Name |

methyl 2-isocyanato-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-6(2,7-4-8)5(9)10-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBQMHJYTCLFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)

![5-bromo-2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985616.png)

![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)

![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)